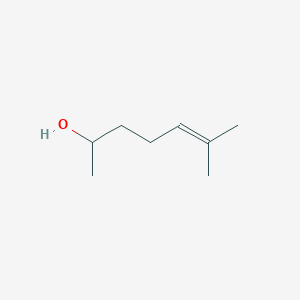

6-METHYL-5-HEPTEN-2-OL

Description

Historical Context and Initial Discovery of 6-METHYL-5-HEPTEN-2-OL as a Bioactive Compound

The discovery of this compound as a bioactive compound is closely tied to research in insect chemical ecology. It was identified as the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus, a significant timber pest in North America. fishersci.ptresearchgate.netkoreascience.kr This discovery was a pivotal moment, highlighting the role of specific organic molecules in mediating insect behavior. Initial research focused on isolating and identifying the components of the pheromone from the beetle's boring dust, which was found to be a mixture of the (S)-(+) and (R)-(-) enantiomers of this compound. researchgate.net

Significance of this compound in Interdisciplinary Research

The importance of this compound extends beyond its initial discovery, finding applications in diverse fields of research.

Contributions to Chemical Ecology and Insect Communication

In the realm of chemical ecology, this compound serves as a classic example of an insect aggregation pheromone. fishersci.pt Its effectiveness in attracting both male and female ambrosia beetles has been a subject of extensive study. researchgate.net Research has shown that the response of Gnathotrichus sulcatus is dependent on the presence of both enantiomers of sulcatol. researchgate.netresearchgate.net This has led to further investigations into the synergistic effects of pheromone components and host plant volatiles, such as α-pinene and ethanol (B145695), in enhancing insect attraction. entomoljournal.com Furthermore, GC-MS analysis has detected this compound in the volatiles released from wheat infested with aphids, suggesting its potential role in a broader range of insect interactions. researchgate.netresearchgate.net

Implications for Pharmaceutical and Agrochemical Development

The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. chemimpex.com This has significant implications for the pharmaceutical and agrochemical industries. chemimpex.com In pharmaceuticals, it serves as a building block for the creation of various therapeutic agents. fishersci.ptchemimpex.com The development of synthetic routes to its enantiomers has been a focus of research, enabling the production of chiral molecules for drug development. In the agrochemical sector, its properties are being explored for the development of pesticides and herbicides to improve crop protection. chemimpex.com Its role as an insect attractant also forms the basis for its use in pest management strategies, such as in traps for monitoring and controlling insect populations. fishersci.pt

Relevance in Flavor and Fragrance Chemistry

This compound is a recognized flavoring agent and fragrance component. smolecule.comchemimpex.com It is known for its pleasant, fruity, and green aroma with notes of apple and lemon, and a subtle floral, almost lavender-like background. perfumerflavorist.com This complex scent profile makes it a valuable ingredient in perfumes, cosmetics, and various food products. chemimpex.comperfumerflavorist.com It has been identified as a component of essential oils and is found naturally in coriander. smolecule.com Its ability to enhance and freshen flavor profiles has led to its use in a variety of fruit flavors, including watermelon, pineapple, and pomegranate. perfumerflavorist.com

Structural Elucidation and Stereochemical Considerations of this compound

The structure of this compound is characterized by a seven-carbon chain with a methyl group at the sixth position and a hydroxyl group at the second position, and a double bond between the fifth and sixth carbons. smolecule.com Its molecular formula is C₈H₁₆O, and its molecular weight is 128.21 g/mol . nist.govnih.gov

Enantiomeric Forms and Chiral Purity in Biological Activity

This compound exists as two stereoisomers, or enantiomers: (R)-(-)-6-methyl-5-hepten-2-ol and (S)-(+)-6-methyl-5-hepten-2-ol. smolecule.com The biological activity of this compound is highly dependent on its stereochemistry. In the case of the ambrosia beetle, Gnathotrichus sulcatus, neither the (R)- nor the (S)-enantiomer alone is behaviorally active as an aggregation pheromone. researchgate.net Instead, a mixture of both enantiomers is required to elicit a response. researchgate.netresearchgate.net Interestingly, while the naturally occurring ratio of the S-(+) to R-(-) enantiomers is 65:35, racemic sulcatol (a 50:50 mixture) has been found to be more attractive to the beetles. researchgate.netresearchgate.net This highlights the complexity of stereochemistry-bioactivity relationships in pheromones and underscores the importance of chiral purity in the synthesis and application of this bioactive compound. The synthesis of optically pure enantiomers has been achieved from various starting materials, including L-fucose and 2-deoxy-D-ribose. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆O | smolecule.comnist.gov |

| Molecular Weight | 128.21 g/mol | nist.govnih.gov |

| Appearance | Colorless to slightly yellow liquid | alfa-chemistry.com |

| Solubility | Soluble in chloroform, not miscible with water | fishersci.pt |

| Boiling Point | 78 °C at 14 mmHg | chemicalbook.com |

| Density | 0.844 g/mL at 25 °C | alfa-chemistry.com |

| CAS Number | 1569-60-4 | smolecule.comnist.gov |

Spectroscopic Characterization Methods for Stereoisomers

The differentiation and characterization of the stereoisomers of this compound are crucial for understanding their distinct biological activities. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are fundamental tools for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to analyze volatiles from natural sources, successfully identifying the presence of this compound. researchgate.net For the determination of enantiomeric ratios, a common strategy involves the derivatization of the alcohol with a chiral agent, such as (1S)-(-)-camphanic chloride, followed by quantification of the resulting diastereomeric esters. researchgate.net

NMR spectroscopy is a powerful technique for the structural elucidation of this compound and its isomers. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. koreascience.krwiredchemist.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-NMR) are particularly useful for distinguishing between CH, CH₂, and CH₃ groups, which aids in the complete assignment of carbon signals. pressbooks.pub The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. For instance, the carbons of the C=C double bond appear in the downfield region of the spectrum. vaia.com

Below are interactive data tables summarizing key spectroscopic data for this compound.

¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| H-5 | ~5.15 | m | koreascience.kr | |

| H-2 | ~3.79 | m | koreascience.kr | |

| -OH | ~2.43 | br s | koreascience.kr | |

| H-4 | ~2.33 | t | 7.2 | koreascience.kr |

| H-3 | 1.32-1.83 | m | koreascience.kr | |

| C1-H₃ | ~1.19 | d | 6.1 | koreascience.kr |

Note: The data presented is based on a specific synthesis of (R)-(-)-sulcatol and may vary slightly depending on the solvent and specific isomer.

¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) | Reference |

| C6 | ~132 | vaia.com |

| C5 | ~124 | vaia.com |

| C2 | ~68 | vaia.com |

| C4 | ~39 | vaia.com |

| C3 | ~24 | vaia.com |

| C1 | ~23.26 | vaia.com |

| C7 | ~18 | vaia.com |

Note: The chemical shifts are approximate and serve for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

6-methylhept-5-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEFFKYYKJVVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051754 | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-60-4, 4630-06-2 | |

| Record name | 6-Methyl-5-hepten-2-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcatol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYL-5-HEPTEN-2-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hepten-2-ol, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylhept-5-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylhept-5-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33321H09GI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Sulcatol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030030 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 6 Methyl 5 Hepten 2 Ol and Its Analogs

Total Synthesis Approaches to 6-METHYL-5-HEPTEN-2-OL

Total synthesis aims to prepare a target molecule from simple, commercially available precursors. For chiral molecules like this compound, a key challenge is to control the three-dimensional arrangement of atoms to produce a single desired enantiomer, referred to as enantioselective synthesis.

Regioselective and Stereoselective Synthesis Pathways

Chiral pool synthesis is an effective strategy that utilizes naturally occurring enantiomerically pure compounds as starting materials. L-Threonine, an essential amino acid, serves as a valuable chiral precursor for the synthesis of this compound. An established pathway allows for the preparation of an optically pure primary alcohol intermediate from L-threonine in just four steps. researchgate.net This intermediate is then elaborated to afford the final target molecule, (R)-(-)-sulcatol. researchgate.net

This approach leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product. Similarly, other natural chiral precursors, such as (S)-(+)- and (R)-(-)-glutamic acids, were used in the first synthesis of optically pure enantiomers of sulcatol, definitively establishing their absolute configurations. researchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical reagents for asymmetric transformations. The enantioselective synthesis of this compound can be achieved via the microbial asymmetric reduction of its corresponding ketone, 6-methyl-5-hepten-2-one (B42903).

Specifically, the use of baker's yeast (Saccharomyces cerevisiae) has been shown to be effective. When 6-methyl-5-hepten-2-one is treated with baker's yeast that has been pre-incubated in aqueous ethanol (B145695) under aerobic conditions, it is reduced to this compound. cdnsciencepub.com This biotransformation proceeds with high selectivity, yielding the product in 64% yield and with an enantiomeric excess (e.e.) of greater than 90%. cdnsciencepub.com Such methods are advantageous as they often operate under mild conditions and can provide access to chiral alcohols with high optical purity. google.com

Chiral epoxides, such as methyloxiranes (propylene oxides), are versatile building blocks in stereocontrolled synthesis. A facile and efficient synthesis for both the R-(−)- and S-(+)-enantiomers of this compound has been developed starting from commercially available ethyl S-(-)-lactate. researchgate.netcdnsciencepub.com This lactate (B86563) is converted into a chiral methyloxirane, which then serves as the key electrophile. cdnsciencepub.com

The synthesis involves the coupling of the chiral methyloxirane with an organometallic reagent. In a key step, 3-methylbut-2-enylmagnesium chloride is reacted with (S)-2-methyl-oxirane in the presence of a copper(I) iodide (CuI) catalyst. google.comgoogle.com This reaction opens the epoxide ring and forms the carbon-carbon bond necessary to construct the backbone of sulcatol, yielding the S-(+)-enantiomer with high optical purity. google.comcdnsciencepub.comgoogle.com The use of crystalline intermediates during this synthetic route helps ensure the high enantiomeric purity of the final products. researchgate.netcdnsciencepub.com

Optimization Strategies for Yield and Enantiomeric Excess in this compound Synthesis

Optimizing synthetic routes is critical for maximizing the production of the target compound while minimizing waste and byproducts. This involves the careful selection of catalysts, reagents, and reaction conditions to enhance both the chemical yield and the enantiomeric excess.

Catalyst selection plays a pivotal role in the efficiency and selectivity of synthetic transformations. In the synthesis of the precursor 6-methyl-5-hepten-2-one, the choice of a phase transfer catalyst for the condensation reaction is important. cdnsciencepub.com Benzyltriethylammonium chloride is preferred over cetyltrimethylammonium bromide due to its higher solubility and the generation of less solid waste. cdnsciencepub.com By carefully controlling the reaction conditions, a 65% yield of the ketone can be achieved. cdnsciencepub.com

Table 1: Optimization of 6-Methyl-5-hepten-2-one Synthesis

| Parameter | Condition | Result |

|---|---|---|

| Catalyst | Benzyltriethylammonium chloride | Higher solubility, less solid waste cdnsciencepub.com |

| Catalyst Dosage | 0.4% based on isopentenyl chloride | Optimized for yield cdnsciencepub.com |

| Reactant Ratio | Isopentenyl chloride:Acetone (B3395972):NaOH = 1:3.9:6.5 (mass ratio) | Optimized for yield cdnsciencepub.com |

| Temperature | 60–61°C | Optimized for yield cdnsciencepub.com |

In the subsequent steps to form the alcohol, catalyst choice is again crucial. During a catalytic hydrogenation step in one synthetic route to (R)-(-)-sulcatol, different metal catalysts produced significantly different outcomes. researchgate.net

Table 2: Catalyst Effect on Hydrogenation Step in this compound Synthesis

| Catalyst | Product Yield | Byproduct Yield | Notes |

|---|---|---|---|

| 5% Rh/Al2O3 | 83% | 15% (methyl 5-oxohexanoate) | - researchgate.net |

| 10% Pd/C | Lower | Increased amount of byproduct | - researchgate.net |

As shown in the table, using a 5% Rhodium-on-alumina catalyst resulted in an 83% yield of the desired saturated ester, whereas a 10% Palladium-on-carbon catalyst led to an increase in byproduct formation. researchgate.net Further optimization revealed that avoiding the catalytic hydrogenation altogether and instead using excess magnesium metal for the reductive cleavage step improved the yield to 95% and completely eliminated the formation of the byproduct. researchgate.net These findings highlight how systematic adjustments to catalysts and reaction conditions are essential for maximizing yield and purity in the total synthesis of this compound.

Byproduct Minimization and Purification Techniques

In the synthesis of this compound, particularly through the common route of reducing 6-methyl-5-hepten-2-one, the formation of byproducts is a critical consideration. The primary goal is the selective reduction of the ketone group without affecting the carbon-carbon double bond.

Common Byproducts:

6-methylheptan-2-ol: This saturated alcohol can form if the double bond is also reduced during the hydrogenation process.

Unreacted 6-methyl-5-hepten-2-one: Incomplete reduction leads to the presence of the starting material in the final product.

Isomeric impurities: Depending on the synthesis route, other isomers such as 2-methyl-2-hepten-6-ol may be present in small quantities. oecd.org

Minimization Strategies: To minimize these byproducts, careful selection of catalysts and reaction conditions is essential. For instance, in the catalytic hydrogenation of 6-methyl-5-hepten-2-one, chemoselective catalysts are employed to favor the reduction of the carbonyl group over the alkene.

Purification Techniques: Post-reaction, a series of purification steps are necessary to isolate this compound in high purity.

Acidic Work-up: The reaction mixture is often treated with an acid, such as hydrochloric acid, to neutralize any remaining reducing agent and facilitate the separation of the organic product. quizlet.comchegg.com

Extraction: The product is typically extracted from the aqueous layer using an organic solvent like diethyl ether. quizlet.com

Washing: The organic layer is washed with solutions such as sodium bicarbonate and brine to remove acidic impurities and water. quizlet.com

Drying: The organic layer is dried over an anhydrous salt, for example, sodium sulfate, to remove residual water. quizlet.com

Distillation: The final and most crucial step is often vacuum distillation. This technique is effective in separating this compound from less volatile byproducts and the starting ketone due to differences in their boiling points. quizlet.com

Chromatography: For very high purity requirements, chromatographic techniques such as thin-layer chromatography (TLC) can be used to monitor the reaction's progress and confirm the purity of the final product. quizlet.com

Table 1: Purification Steps for this compound

| Step | Reagent/Method | Purpose |

|---|---|---|

| 1. Acidic Work-up | Hydrochloric Acid (HCl) | Neutralizes excess reducing agent and byproducts. quizlet.comchegg.com |

| 2. Extraction | Diethyl Ether | Separates the organic product from the aqueous phase. quizlet.com |

| 3. Washing | Sodium Bicarbonate, Brine | Removes acidic impurities and residual water. quizlet.com |

| 4. Drying | Anhydrous Sodium Sulfate | Removes dissolved water from the organic phase. quizlet.com |

| 5. Final Purification | Vacuum Distillation | Separates the final product based on boiling point. quizlet.com |

Alternative Synthetic Routes to this compound

Beyond the direct reduction of 6-methyl-5-hepten-2-one, several other synthetic pathways have been developed to produce this compound.

A common industrial approach involves a two-step process starting with an aldol (B89426) condensation. magritek.comthieme-connect.demasterorganicchemistry.com

Aldol Condensation: In this step, two smaller carbonyl compounds are reacted to form a larger molecule. For the synthesis of the precursor to this compound, acetone and isovaleraldehyde (B47997) are often used. This reaction is typically base-catalyzed and results in the formation of an α,β-unsaturated ketone, 6-methyl-5-hepten-2-one. google.com

Selective Reduction: The resulting 6-methyl-5-hepten-2-one is then selectively reduced to this compound. A widely used and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). quizlet.comchegg.com This reagent is favored for its selectivity in reducing ketones and aldehydes without affecting less reactive functional groups like carbon-carbon double bonds. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. quizlet.com

Isomerization reactions provide another avenue for the synthesis of this compound and its precursor. In a notable industrial process, 6-methyl-6-hepten-2-one (B88235) can be isomerized to the more stable 6-methyl-5-hepten-2-one. google.com This isomerization is typically acid-catalyzed and involves heating the starting material in the presence of a strong acid. The resulting 6-methyl-5-hepten-2-one can then be reduced to this compound.

Furthermore, the synthesis of (R)-(-)-sulcatol (an enantiomer of this compound) can result in the formation of an inseparable mixture with (2R)-6-methyl-6-hepten-2-ol, highlighting the close relationship between these isomers. koreascience.kr The potential for direct isomerization of other heptenol isomers to this compound exists, although this is less commonly documented than the isomerization of the corresponding ketones.

The large-scale production of this compound is intrinsically linked to the availability and cost-effectiveness of its precursors, which are often derived from readily available industrial intermediates. The synthesis of 6-methyl-5-hepten-2-one, the primary precursor, has been achieved from starting materials such as isobutylene, acetone, and formaldehyde. chemicalbook.com

The global production volume of 6-methyl-5-hepten-2-one was estimated to be between 10,000 and 30,000 metric tons per year in 2001, with significant production capacities in Europe and Asia. oecd.org This large-scale production of the precursor indicates that the subsequent reduction to this compound is a scalable process. The scalability of the reduction step is dependent on factors such as the efficiency and cost of the reducing agent (e.g., sodium borohydride or catalytic hydrogenation), reactor capacity, and the efficiency of the purification processes.

Table 2: Industrial Precursors for 6-METHYL-5-HEPTEN-2-ONE

| Precursors | Description of Synthetic Route |

|---|---|

| Acetylene and Acetone | A multi-step process involving ethynylation, partial hydrogenation, and Carroll rearrangement. chemicalbook.com |

| Isobutylene, Acetone, and Formaldehyde | A condensation reaction followed by isomerization. chemicalbook.com |

| Isoprene | Reaction with hydrogen chloride to form isopentenyl chloride, which is then reacted with acetone. chemicalbook.com |

Sustainable and Green Chemistry Approaches in this compound Production

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for chemical synthesis. This has led to the exploration of enzymatic and biocatalytic pathways for the production of this compound.

Biocatalysis offers several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and reduced environmental impact. The enzymatic synthesis of this compound, often referred to by its common name sulcatol, has been a subject of significant research.

The primary biocatalytic approach involves the asymmetric reduction of the prochiral ketone, 6-methyl-5-hepten-2-one, to produce enantiomerically pure (S)-(+)- or (R)-(-)-sulcatol. researchgate.net This is achieved using ketoreductases (KREDs), a class of enzymes that catalyze the reduction of ketones to alcohols. These enzymes can be sourced from various microorganisms, including bacteria, yeast, and fungi. researchgate.net

The use of whole-cell biotransformations, where the microorganism containing the desired enzyme is used directly, is a common and cost-effective strategy. nih.gov This approach can be further optimized by engineering the microorganisms to overexpress the specific ketoreductase, thereby increasing the efficiency of the conversion.

Microbial Fermentation of this compound

The synthesis of this compound through direct microbial fermentation from simple carbon sources is not a widely documented industrial process. Instead, the biotechnological production of this compound primarily involves the biotransformation of its corresponding ketone, 6-methyl-5-hepten-2-one, also known as sulcatone. This process leverages the enzymatic machinery of various microorganisms to achieve a stereoselective reduction of the ketone's carbonyl group to a hydroxyl group, yielding optically active enantiomers of this compound (sulcatol).

Notably, 6-methyl-5-hepten-2-one is a naturally occurring metabolite found in or produced by the yeast Saccharomyces cerevisiae. This inherent metabolic connection makes yeast, particularly baker's yeast, a prime candidate for the bioreduction of exogenously supplied sulcatone. The (S)-(+) enantiomer of sulcatol has been successfully prepared using biological systems, including baker's yeast.

Beyond yeast, other microbial systems have been identified for their capacity to reduce sulcatone. These include the anaerobic bacterium Clostridium tyrobutyricum and the thermophilic anaerobic bacterium Thermoanaerobium brockii, which have also been utilized for the synthesis of the (S)-(+) enantiomer of sulcatol. These biocatalytic reductions are of significant interest as they can offer high enantioselectivity, operating under mild reaction conditions and providing a more sustainable alternative to traditional chemical synthesis routes. The choice of microorganism can influence the stereochemical outcome of the reduction, allowing for the targeted synthesis of specific enantiomers.

Table 1: Microbial Systems for the Biotransformation of 6-Methyl-5-hepten-2-one

| Microorganism | Type | Transformation | Product Enantiomer |

|---|---|---|---|

| Saccharomyces cerevisiae (baker's yeast) | Eukaryote (Yeast) | Reduction | (S)-(+) |

| Clostridium tyrobutyricum | Bacterium (Anaerobic) | Reduction | (S)-(+) |

Chemo- and Bioselective Hydrogenation of 6-Methyl-5-hepten-2-one to this compound

The chemoselective hydrogenation of 6-methyl-5-hepten-2-one to this compound is a critical transformation, as the resulting unsaturated alcohol is a valuable ingredient in fragrances, cosmetics, and household products. The primary challenge in this synthesis is the selective reduction of the carbonyl (C=O) bond while preserving the carbon-carbon double bond (C=C) within the molecule.

A highly effective method for this transformation is the vapor-phase hydrogenation using a silica-supported copper (Cu/SiO₂) catalyst. This process is typically conducted at temperatures ranging from 140 to 200°C under an ambient pressure of hydrogen gas. The copper component of the catalyst is responsible for the high selectivity towards the desired unsaturated alcohol, this compound. Research has shown that the performance of the Cu/SiO₂ catalyst can be enhanced by using organic additives during its preparation, which increases the surface area of the copper and, consequently, the formation rate of the product. While high selectivity (>95%) can be maintained up to 200°C, a significant decrease is observed at temperatures of 220°C or higher, where the hydrogenation of the C=C bond becomes more prevalent.

In addition to vapor-phase methods, liquid-phase hydrogenation has also been explored using various catalysts. Catalysts such as Raney cobalt and silver nanoparticles have demonstrated activity in the liquid-phase hydrogenation of 6-methyl-5-hepten-2-one to its corresponding alcohol. However, other common hydrogenation catalysts, like those based on nickel (Ni) and palladium (Pd), are often less suitable for this specific transformation. Ni- and Pd-based catalysts have a tendency to actively hydrogenate the C=C bond, leading to the formation of 6-methyl-2-heptanone as the main product, even at relatively low temperatures of 100°C or below.

Table 2: Catalytic Systems for the Hydrogenation of 6-Methyl-5-hepten-2-one

| Catalyst | Phase | Temperature Range (°C) | Selectivity towards this compound | Notes |

|---|---|---|---|---|

| Cu/SiO₂ | Vapor | 140 - 200 | High (>95%) | Selectivity decreases significantly above 200°C. |

| Raney Cobalt | Liquid | Not specified | Active | Known catalyst for liquid-phase hydrogenation. |

| Ag Nanoparticles | Liquid | Not specified | Active | Known catalyst for liquid-phase hydrogenation. |

| Ni-based catalysts | Liquid | ≤ 100 | Low | Primarily hydrogenates the C=C bond. |

Biosynthesis and Metabolic Pathways of 6 Methyl 5 Hepten 2 Ol

Natural Occurrence and Distribution of 6-METHYL-5-HEPTEN-2-OL

This compound is found across different biological kingdoms, from the plant kingdom to the microbial world and the animal kingdom, where it plays diverse roles.

Presence in Plants (e.g., Coriander, Tomato, Daphne odora)

This compound is a notable volatile component in a variety of plants, contributing to their unique scents and flavors. It is famously known as coriander heptenol due to its significant presence in the leaves and seeds of coriander (Coriandrum sativum), where it is a key contributor to the herb's characteristic aroma. bohrium.com In addition to coriander, this compound has been identified in a range of other plants, as detailed in the table below.

In tomatoes (Solanum lycopersicum), this compound is recognized as a degradation product of lycopene (B16060), a carotenoid responsible for the fruit's red color. rjonco.com Its concentration in tomatoes is linked to the ripening process and the enzymatic breakdown of carotenoids, which influences the final aroma profile of the fruit. The fragrant winter daphne (Daphne odora) also releases this compound as part of its complex floral scent. nih.gov

| Plant | Common Name | Presence of this compound |

|---|---|---|

| Coriandrum sativum | Coriander | Key aroma component in leaves and seeds. bohrium.com |

| Solanum lycopersicum | Tomato | Identified as a lycopene degradation product. rjonco.com |

| Daphne odora | Winter Daphne | Component of its floral fragrance. nih.gov |

Production by Microorganisms (e.g., Saccharomyces cerevisiae, Lactobacillus paracasei)

The production of this compound is not limited to plants; certain microorganisms are also capable of its synthesis. The yeast Saccharomyces cerevisiae, widely used in baking and brewing, produces this compound as a metabolite. researchgate.net Its formation in yeast is associated with the metabolism of amino acids during fermentation processes.

While various volatile compounds are known to be produced by Lactobacillus paracasei, a bacterium commonly found in fermented dairy products, the explicit production of this compound by this species is not extensively documented in the available research. However, studies on cheese production have identified a wide array of volatile organic compounds, including various alcohols, generated by Lactobacillus paracasei that contribute to the final flavor profile.

Identification in Insect Pheromone Glands

In the animal kingdom, this compound plays a crucial role in chemical communication among insects. It has been identified as a component of pheromones in several insect species. For instance, it is a known aggregation pheromone for the ambrosia beetle, Gnathotrichus sulcatus. duth.gr Additionally, this compound has been detected in the mandibular gland secretions of certain ant species, where it is believed to function as an alarm pheromone. researchgate.net

Enzymatic Mechanisms in this compound Biosynthesis

The formation of this compound is governed by specific enzymatic reactions that either break down larger precursor molecules or build it up from smaller units.

Carotenoid Cleavage Dioxygenases (CCDs) and their Role in Formation from Lycopene

A primary pathway for the biosynthesis of this compound in plants is through the oxidative cleavage of carotenoids, particularly lycopene. This process is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). rjonco.com Research has shown that external lycopene can be converted into 6-methyl-5-hepten-2-one (B42903) and subsequently this compound in tomato fruit tissues. rjonco.com This indicates the presence of enzymes capable of this conversion. The initial cleavage of lycopene by CCDs yields 6-methyl-5-hepten-2-one, which is then reduced to this compound. The level of lycopene accumulation in tomatoes directly influences the amount of these volatile compounds produced. rjonco.com

Mevalonate (B85504) Pathway Precursors and Terpenoid Biosynthesis

The biosynthesis of carotenoids, the precursors to this compound in the cleavage pathway, originates from the mevalonate pathway. This fundamental metabolic pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal five-carbon building blocks for all terpenoids, including carotenoids. frontiersin.org The mevalonate pathway begins with acetyl-CoA and, through a series of enzymatic steps, generates these essential precursors. frontiersin.org Therefore, the mevalonate pathway is indirectly responsible for the formation of this compound by providing the necessary precursors for the synthesis of lycopene, which is subsequently cleaved to produce the final compound.

Biotransformation of Related Metabolites (e.g., 6-Methyl-5-hepten-2-one)

The biosynthesis of this compound, also known as sulcatol, often involves the biotransformation of its corresponding ketone, 6-methyl-5-hepten-2-one (sulcatone). This conversion is a stereoselective reduction of the carbonyl group to a hydroxyl group, a reaction commonly facilitated by oxidoreductase enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases.

Microorganisms are frequently employed for such biocatalytic reductions due to their diverse enzymatic machinery and potential for high enantioselectivity. For instance, alcohol dehydrogenases with the ability to reduce ketones can be isolated from various microbes. An ADH from the bacterium Rhodococcus ruber has been identified as capable of reducing ketones, representing a class of enzymes that could catalyze the conversion of sulcatone to sulcatol. google.com The process typically involves a cofactor, such as NADH, for the hydrogen transfer. google.com

The precursor, 6-methyl-5-hepten-2-one, is a naturally occurring compound found in various plants, including citronella and lemongrass, and is also produced by organisms like the yeast Saccharomyces cerevisiae. nih.gov Fungi, such as Penicillium digitatum, have been shown to produce 6-methyl-5-hepten-2-one from precursors like citral, geraniol, and nerol. oecd.org This indicates that the substrate for the final reduction step to this compound is available through various metabolic pathways in different organisms.

The biotransformation of 6-methyl-5-hepten-2-one is a key step in the synthesis of sulcatol, which functions as an aggregation pheromone for several beetle species. The specific stereoisomer of this compound produced is crucial for its biological activity, highlighting the importance of the stereoselectivity of the enzymes involved in this biotransformation.

| Organism/Enzyme Source | Enzyme Class | Reaction Catalyzed | Relevance |

|---|---|---|---|

| Rhodococcus ruber | Alcohol Dehydrogenase (ADH) | Ketone reduction | Demonstrates the type of enzyme capable of converting 6-methyl-5-hepten-2-one to this compound. google.com |

| Various Yeasts | Ketoreductases / ADHs | Stereoselective reduction of ketones to alcohols | Often used in biocatalysis for producing specific enantiomers of alcohols like sulcatol. pnas.org |

Regulation of this compound Biosynthesis

The production of this compound, like many other secondary metabolites, is tightly regulated at both the genetic and physiological levels. This regulation ensures that the compound is produced at the appropriate time, in the correct location, and in response to specific internal or external cues.

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of this compound is dependent on the expression of genes encoding the necessary enzymes, such as those in the terpenoid pathway for precursor synthesis and the reductases for the final conversion step. The regulation of these genes is complex and involves a variety of transcription factors (TFs). journalssystem.comresearchgate.net

In plants, the biosynthesis of terpenoids, which are precursors to compounds like 6-methyl-5-hepten-2-one, is controlled by families of TFs including AP2/ERF, WRKY, bHLH, MYB, NAC, and bZIP. researchgate.net These TFs can act as activators or repressors, binding to specific promoter regions of biosynthetic genes to modulate their transcription. nih.gov This intricate network allows for fine-tuned control over the production of volatile compounds in response to developmental and environmental signals. journalssystem.com

In insects, where this compound can function as a pheromone, the genetic regulation of its biosynthesis is equally critical. The final step, the reduction of a fatty-acyl precursor, is often catalyzed by fatty-acyl reductases (FARs). elifesciences.org Studies in various moth species have shown that the expression of specific FAR genes is often restricted to the pheromone gland and is temporally regulated to coincide with sexual maturity and mating periods. pnas.orgnih.gov The expansion and diversification of the FAR gene family in some insect lineages, such as Hymenoptera, have played a significant role in the evolution of species-specific pheromone blends. elifesciences.org While the specific genes for this compound biosynthesis are not fully elucidated in all organisms, the regulatory principles observed for other terpenoids and pheromones provide a strong model. mdpi.com

| Transcription Factor Family | General Function in Plants | Potential Role in this compound Biosynthesis |

|---|---|---|

| AP2/ERF | Regulates various stress responses and developmental processes. researchgate.net | May regulate precursor biosynthesis in response to biotic or abiotic stress. |

| WRKY | Involved in plant defense and stress responses. researchgate.net | Could induce biosynthetic genes upon herbivory or pathogen attack. |

| bHLH | Controls a wide range of metabolic and developmental pathways. researchgate.net | May work in concert with other TFs to regulate the terpenoid pathway. |

| MYB | Regulates secondary metabolism, including phenylpropanoids and terpenoids. researchgate.net | Could be a key regulator of the enzymes leading to 6-methyl-5-hepten-2-one. |

Environmental and Developmental Factors Influencing Production

The production of this compound is highly responsive to both the developmental stage of the organism and a variety of environmental stimuli. These factors can influence the expression of biosynthetic genes and the activity of the corresponding enzymes.

Environmental Factors:

Temperature and Light: In plants, the emission of volatile organic compounds (VOCs), including terpenoids, is often influenced by temperature and light. ucpress.edu Increased temperatures can enhance the activity of biosynthetic enzymes, leading to higher production of compounds. mdpi.com For example, in basil, the concentration of some VOCs increases with rising mean daily temperatures. mdpi.com Both temperature and photoperiod can have significant and sometimes interactive effects on the expression of developmental genes that may, in turn, affect metabolic pathways. mtak.hu

Biotic and Abiotic Stress: Physical damage, such as wounding from herbivores, can trigger a rapid increase in the production and release of VOCs as a defense mechanism. nih.gov This response can be localized or systemic. Other stresses, such as heat or drought, can also modulate the emission profiles of plants. ucpress.edu

Diet: In insects, the quality and composition of their diet can significantly impact pheromone production. frontiersin.org The availability of precursors from the diet can be a limiting factor in biosynthesis. nih.gov For some insects, specific dietary components are essential for the synthesis of their pheromones, making diet a critical environmental factor. researchgate.netnih.gov

Developmental Factors:

Developmental Stage: The production of secondary metabolites like this compound is often linked to specific life stages. In plants, VOC emission can vary with age and developmental phase (e.g., vegetative vs. flowering).

Circadian Rhythm: The biosynthesis of some plant terpenoids is known to be under the control of the circadian clock, leading to rhythmic emissions that peak at certain times of the day or night. tandfonline.com This temporal regulation can be crucial for interactions with pollinators or for defense against herbivores that are active at specific times.

Mechanistic Investigations of 6 Methyl 5 Hepten 2 Ol Biological Activity

Pheromone Activity and Chemoreception in Insects

6-Methyl-5-hepten-2-ol, commonly known as sulcatol, is a well-documented semiochemical that plays a crucial role in the chemical communication of various insect species, most notably ambrosia beetles. Its biological activity is primarily centered on its function as a pheromone, influencing behaviors such as aggregation and mating. The mechanisms underlying this activity involve specific interactions with the insect's olfactory system, from the initial detection by receptors to the subsequent signal transduction that elicits a behavioral response.

Aggregation Pheromone Role in Ambrosia Beetles (Gnathotrichus sulcatus)

This compound is the primary aggregation pheromone of the ambrosia beetle Gnathotrichus sulcatus. cdnsciencepub.com This volatile compound is produced and released by male beetles to attract both males and females to a suitable host tree, leading to a mass attack that overcomes the tree's defenses. nih.gov Laboratory and field bioassays have confirmed that sulcatol is the key chemical signal responsible for this aggregation behavior in G. sulcatus. cdnsciencepub.com The pheromone allows for the rapid colonization of host materials, which is essential for the beetle's survival and reproduction.

Stereospecific Interactions with Olfactory Receptors

The biological activity of this compound in Gnathotrichus sulcatus is highly dependent on its stereochemistry. The molecule exists as two enantiomers, (S)-(+)-sulcatol and (R)-(-)-sulcatol. Research has demonstrated that the beetle's response is stereospecific; a response is elicited only when both enantiomers are present. cdnsciencepub.com The naturally occurring pheromone blend in G. sulcatus is a mixture of 65% (S)-(+)- and 35% (R)-(-)-enantiomers. Interestingly, field and lab studies have shown that a racemic mixture (a 50:50 ratio of both enantiomers) is more attractive to the beetles than the naturally occurring ratio. cdnsciencepub.com This suggests the presence of enantiomer-specific active sites on the olfactory receptor proteins within the beetle's antennae. cdnsciencepub.com It is hypothesized that there are either different receptors for each enantiomer or a single receptor type with distinct binding sites that interact synergistically to trigger a full behavioral response.

Synergistic Effects with Co-attractants (e.g., Ethanol)

The effectiveness of this compound as an aggregation pheromone for Gnathotrichus sulcatus is significantly enhanced by the presence of host-tree volatiles, particularly ethanol (B145695). cdnsciencepub.comresearchgate.net Ethanol is released by stressed, dying, or recently felled trees, which are the preferred hosts for ambrosia beetles. This host-produced kairomone acts as a powerful synergist to the beetle-produced pheromone.

A landmark study by Borden et al. (1980) demonstrated that the combination of ethanol and another host volatile, α-pinene, acted as a synergist for the response of male G. sulcatus to racemic (±)-sulcatol. cdnsciencepub.comcdnsciencepub.com This synergistic effect, however, was not observed for female beetles. cdnsciencepub.comcdnsciencepub.com The use of these co-attractants can greatly increase the capture rate of male beetles in pheromone-baited traps, which is a critical consideration for pest management strategies aimed at reducing the population of competing pheromone-releasing males. cdnsciencepub.comcdnsciencepub.com

Table 1: Synergistic Effects of Co-attractants on Gnathotrichus sulcatus Response to (±)-Sulcatol

| Bait Combination | Target Sex | Observed Effect | Reference |

|---|---|---|---|

| (±)-Sulcatol + Ethanol + α-Pinene | Male | Synergistic; significantly increased attraction | cdnsciencepub.com, cdnsciencepub.com |

| (±)-Sulcatol + Ethanol + α-Pinene | Female | No synergistic effect observed | cdnsciencepub.com, cdnsciencepub.com |

Mechanisms of Pheromone Signal Transduction

While specific studies on the signal transduction cascade for this compound in G. sulcatus are not detailed in the available literature, the general mechanisms in insects are well-understood and provide a framework. The process begins when the pheromone molecule enters the pores of an olfactory sensillum on the beetle's antenna. nih.gov

Inside the sensillum, the pheromone is thought to be bound by Pheromone-Binding Proteins (PBPs) that transport the hydrophobic molecule through the aqueous sensillar lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN). researchgate.net The pheromone then binds to a specific Olfactory Receptor (OR). Insect ORs typically function as ligand-gated ion channels, forming a complex with a highly conserved co-receptor (Orco). nih.govfrontiersin.org

Upon binding of sulcatol to its specific OR, a conformational change is induced, opening the ion channel. This allows an influx of cations (like Na⁺ and Ca²⁺), leading to the depolarization of the ORN's membrane. nih.gov This change in membrane potential generates an electrical signal, or action potential. This signal is then transmitted down the axon of the ORN to the antennal lobe, the primary olfactory processing center in the insect brain, where the information is processed, ultimately leading to the characteristic aggregation behavior. frontiersin.org Some pheromone detection pathways may also involve metabotropic G-protein coupled receptors that activate second messenger systems, such as the phospholipase Cβ (PLCβ) pathway, leading to a more complex and potentially modulatory cellular response. nih.gov

Antimicrobial Properties of this compound

Inhibition of Bacterial Growth

A thorough review of available scientific literature did not yield specific studies or data demonstrating the antimicrobial properties or the inhibition of bacterial growth by this compound. Research on this compound has predominantly focused on its role as an insect pheromone and its applications in chemical ecology and pest management.

Antifungal Activities

There is no specific information available in the retrieved search results detailing the antifungal activities of this compound against microbial pathogens.

Proposed Mechanisms of Microbial Membrane Disruption or Enzyme Inhibition

As no studies on the antifungal activity of this compound were identified, there is consequently no available research proposing or detailing its mechanisms of action, such as microbial membrane disruption or enzyme inhibition.

Anti-inflammatory and Anticancer Activities

Modulation of Inflammatory Pathways

No research findings were available from the searches conducted that describe the modulation of inflammatory pathways by this compound.

Induction of Apoptosis in Cancer Cells

There is no scientific literature from the provided search results indicating that this compound induces apoptosis in cancer cells.

Elucidation of Molecular Targets and Cellular Signaling

Specific molecular targets and cellular signaling pathways modulated by this compound in the context of anti-inflammatory or anticancer activity have not been elucidated in the available research.

Antioxidant Potential and Oxidative Stress Mitigation

No studies were found that specifically investigate the antioxidant potential of this compound or its role in the mitigation of oxidative stress.

Advanced Analytical Methodologies for 6 Methyl 5 Hepten 2 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of 6-methyl-5-hepten-2-ol, enabling its separation from complex matrices and subsequent quantification. Gas chromatography is particularly well-suited for this volatile compound, while high-performance liquid chromatography offers alternative approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and purity assessment of this compound. In this method, the volatile alcohol is separated from other components in a sample based on its boiling point and interaction with a capillary column, typically one with a polar stationary phase like Rtx-WAX. fmach.it Following separation, the compound is ionized, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint.

Identification is confirmed by comparing the obtained mass spectrum and retention index (RI) with those in established spectral libraries (e.g., NIST) and with pure standards. fmach.itnih.gov GC-MS is widely applied in analyzing the volatile profiles of essential oils, wines, and foods where this compound is a constituent. fmach.itnih.govnih.gov For instance, it has been identified in the essential oil of Rhodiola crenulata and as a volatile compound in raspberry fruit. nih.govnih.gov The technique's high sensitivity and specificity make it ideal for detecting the compound even at trace levels and for assessing the purity of a sample by identifying any contaminants.

Table 1: GC-MS Data for this compound Identification

| Parameter | Typical Value/Characteristic | Source(s) |

| Stationary Phase | Polar (e.g., Wax) | fmach.it |

| Carrier Gas | Helium | fmach.it |

| Ionization Mode | Electron Ionization (EI, 70 eV) | fmach.it |

| Retention Index (RI) | ~1463-1466 (on a WAX column) | fmach.itnih.gov |

| Key Mass Fragments (m/z) | 43, 55, 69, 81, 95, 110 | General MS fragmentation patterns |

Chiral Gas Chromatography for Enantiomeric Ratio Determination

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: (S)-(+)-6-methyl-5-hepten-2-ol and (R)-(-)-6-methyl-5-hepten-2-ol. The biological activity of chiral compounds is often specific to one enantiomer. Consequently, determining the enantiomeric ratio is critical for authenticity studies and in understanding its role as a pheromone. dtu.dk

Chiral gas chromatography is the premier technique for this purpose. It utilizes a GC column with a chiral stationary phase (CSP), most commonly a derivative of cyclodextrin (B1172386) (e.g., B-Dex). nih.govdtu.dk This chiral environment allows for the differential interaction of the two enantiomers, resulting in their separation and elution at different retention times. By integrating the peak areas of the two separated enantiomers, their relative proportion can be accurately determined. dtu.dk

Research has shown that the enantiomeric ratio of this compound can vary significantly depending on its origin. For example, the ambrosia beetle Gnathotrichus sulcatus produces a characteristic 65:35 ratio of S-(+) to R-(-) enantiomers, which is essential for its biological activity as an aggregation pheromone. smolecule.com In contrast, a synthetic, racemic mixture would contain a 50:50 ratio of the two enantiomers. dtu.dk This makes chiral GC an invaluable tool for distinguishing natural from synthetic sources. dtu.dk

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

While GC is the more common technique for analyzing volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be employed for its quantification, particularly for non-volatile derivatives or within complex matrices that are not amenable to GC. Quantitative analysis of plant extracts containing phenolic compounds and other metabolites often utilizes HPLC with Diode-Array Detection (DAD). scielo.br

For direct analysis of this compound, which lacks a strong chromophore for UV detection, derivatization with a UV-active agent may be necessary to enhance sensitivity. Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used. The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Quantification is performed by creating a calibration curve from the analysis of pure standards of known concentrations. scielo.br

Spectroscopic Characterization of this compound

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and elucidating its atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are used to map the carbon and hydrogen framework of the molecule.

In ¹³C NMR, this compound displays eight distinct signals, corresponding to its eight carbon atoms. study.com The chemical shift of each signal provides information about the electronic environment of that carbon. Further structural detail is obtained using advanced NMR experiments like Distortionless Enhancement by Polarization Transfer (DEPT). A DEPT-90 experiment reveals only the signals from CH carbons, while a DEPT-135 experiment distinguishes between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. libretexts.orgweebly.com This combination allows for the unambiguous assignment of each carbon atom in the structure. study.comlibretexts.org

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | DEPT-135 Signal | Chemical Shift (δ) in ppm | Source(s) |

| C1 | Positive (CH₃) | ~23 | study.com |

| C2 | Positive (CH) | ~68 | study.com |

| C3 | Negative (CH₂) | ~39 | study.com |

| C4 | Negative (CH₂) | ~24 | study.com |

| C5 | Positive (CH) | ~124 | study.com |

| C6 | Absent (Quaternary C) | ~132 | study.com |

| C7 | Positive (CH₃) | ~18 | study.com |

| C8 | Positive (CH₃) | ~26 | study.com |

¹H NMR spectroscopy provides complementary information, showing the number of different proton environments, the integration (relative number of protons), and the splitting patterns (spin-spin coupling), which reveals adjacent protons. chegg.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, corresponding to their vibrational modes (e.g., stretching and bending). The resulting IR spectrum shows absorption bands that are characteristic of specific functional groups. researchgate.netscielo.br

For this compound, the key functional groups are the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The IR spectrum will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The C-H bonds of the alkyl chain will show sharp stretching absorptions just below 3000 cm⁻¹. The C=C double bond stretch is expected to appear as a weaker absorption around 1670 cm⁻¹, and the C-O single bond stretch of the secondary alcohol will be visible in the 1000-1200 cm⁻¹ region. researchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Source(s) |

| Alcohol (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) | researchgate.netscielo.br |

| Alkane (C-H) | Stretching | 2850 - 2960 (sharp) | researchgate.netscielo.br |

| Alkene (C=C) | Stretching | ~1670 (weak) | researchgate.netscielo.br |

| Alcohol (C-O) | Stretching | 1000 - 1200 | researchgate.netscielo.br |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. The compound has a molecular formula of C₈H₁₆O and a molecular weight of approximately 128.21 g/mol . sift-ms.comnih.gov

Under electron ionization (EI), the this compound molecule undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) at m/z 128 is often of low intensity or absent in the spectra of alcohols due to its instability. longdom.org The fragmentation of aliphatic alcohols is typically governed by two primary pathways: alpha-cleavage and dehydration. nih.gov

Alpha-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For this compound, a secondary alcohol, alpha-cleavage can occur on either side of the carbon atom bearing the hydroxyl group.

Cleavage of the bond between C2 and C3 results in the loss of a C₅H₉ radical, leading to the formation of a resonance-stabilized cation with a mass-to-charge ratio (m/z) of 45.

Alternatively, cleavage of the bond between C1 and C2 would result in the loss of a methyl radical (•CH₃), producing a fragment at m/z 113.

Dehydration: The elimination of a water molecule (H₂O, 18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation. nih.gov In the mass spectrum of this compound, this would result in a peak at m/z 110 (128 - 18).

Further fragmentation of the carbon chain can also occur, leading to a series of smaller fragment ions that provide additional structural information. The interpretation of these fragmentation patterns is crucial for the unambiguous identification of this compound in unknown samples.

Advanced Detection and Monitoring Techniques in Complex Matrices

The detection and monitoring of this compound in complex biological and environmental samples present significant analytical challenges due to the presence of interfering compounds. Advanced analytical techniques are required to achieve the necessary selectivity and sensitivity.

In-situ monitoring allows for the real-time analysis of volatile compounds directly in their native environment, providing dynamic information without the need for sample collection and preparation.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique that can quantify volatile compounds in air, breath, and the headspace of liquids. sift-ms.comwikipedia.org SIFT-MS uses soft chemical ionization with selected precursor ions (H₃O⁺, NO⁺, and O₂⁺) to react with trace volatile compounds in a controlled manner. sift-ms.com This technique's ability to provide absolute concentrations in real-time without calibration makes it a promising tool for in-situ monitoring of this compound in applications such as breath analysis for disease diagnosis or monitoring of atmospheric pollutants. nih.govwikipedia.org

Portable Gas Chromatography-Mass Spectrometry (GC-MS) systems have been developed for on-site environmental monitoring. e3s-conferences.orgnih.gov These instruments allow for the rapid screening of organic pollutants in soil and water, providing timely data for environmental assessment and remediation efforts. nih.gov The application of portable GC-MS could be extended to the in-field detection of this compound in environmental matrices.

Colorimetric Sensor Arrays offer a novel approach for the in-situ quantification of specific volatile organic compounds. rsc.org These sensors utilize chemically responsive dyes that change color upon exposure to the target analyte. While this technology is still developing, it holds potential for the creation of dedicated sensors for monitoring this compound in various environments. rsc.org

Hyphenated techniques combine two or more analytical methods to achieve superior performance in terms of separation, identification, and quantification. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for the analysis of volatile and semi-volatile organic compounds. longdom.org In GC-MS, the gas chromatograph separates the components of a complex mixture, and the mass spectrometer provides identification and quantification of the individual compounds. This technique offers high sensitivity and specificity and is a standard method for the analysis of compounds like this compound in environmental and biological samples.

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) provides a significant enhancement in separation power compared to conventional GC-MS. researchgate.netrsc.org By employing two different chromatographic columns, GCxGC can resolve a much larger number of compounds in a complex sample. researchgate.net When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), which allows for very fast data acquisition, GCxGC-TOFMS is a powerful tool for the detailed analysis of complex volatile profiles in environmental and forensic applications. glsciences.euchemistry-matters.com

Computational Chemistry and Theoretical Studies of 6 Methyl 5 Hepten 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and energetic characteristics of a molecule, which are fundamental to its chemical behavior.

Detailed quantum chemical calculations, such as those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic properties. These methods are used to determine the distribution of electrons within 6-methyl-5-hepten-2-ol, identifying regions of high or low electron density, which are crucial for predicting reactivity.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is central to this analysis. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. While specific DFT studies detailing the HOMO-LUMO energies for this compound are not extensively published, such calculations would be invaluable for understanding its role in chemical signaling and atmospheric reactions.

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms that result from rotation around its single bonds.

The goal is to map the potential energy surface (PES), an energy landscape that shows the potential energy of the molecule for each possible geometry. Minima on this surface correspond to stable conformations (conformers), while the peaks represent high-energy transition states between them. By identifying the lowest-energy conformers, researchers can predict the most probable shapes the molecule will adopt under given conditions. For this compound, this is critical for understanding how it fits into a specific biological receptor. Although detailed energy landscapes for sulcatol are not widely available in the literature, this type of analysis is a standard and essential step in modern computational drug and pheromone discovery.

Understanding the chemical reactions that this compound undergoes is important for predicting its environmental fate and metabolic pathways. Computational modeling can map the entire pathway of a reaction, identifying the high-energy "transition state" that connects reactants to products. The energy required to reach this transition state is the activation energy, which determines the reaction rate.

| Reactant | Rate Coefficient (k) in cm³ molecule⁻¹ s⁻¹ |

|---|---|

| Ozone (O₃) | (3.8 ± 1.2) × 10⁻¹⁶ |

| Hydroxyl Radical (OH) | (1.0 ± 0.3) × 10⁻¹⁰ |

This kinetic data suggests that the reaction with OH radicals is a significantly faster degradation pathway in the atmosphere compared to ozonolysis. Future quantum chemical calculations could model these reaction pathways to characterize the specific transition state structures and calculate the activation energies, providing a deeper mechanistic understanding.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular interactions. This technique is particularly useful for studying how this compound interacts with complex biological systems.

As a pheromone, this compound functions by binding to a specific odorant receptor (OR) in an insect's antenna. Understanding this binding process at a molecular level is key to deciphering the mechanism of pheromone perception.

Molecular dynamics simulations can model the process of sulcatol approaching and binding to its receptor. These simulations can reveal the specific amino acid residues in the receptor's binding pocket that interact with the pheromone, the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions), and the conformational changes that may occur in both the ligand and the receptor upon binding. While the specific OR for sulcatol has been a subject of study, detailed MD simulations of their interaction are not yet widely published. Such studies would be a powerful tool for understanding the basis of its specificity and could aid in the design of new, highly selective pest control agents.

Some secondary metabolites from plants, including terpene alcohols similar to this compound, exhibit antimicrobial properties. The primary mechanism often involves disruption of the bacterial cell membrane.

MD simulations are an ideal tool to investigate how a molecule like this compound might interact with and disrupt a lipid bilayer, the main component of a cell membrane. Simulations can model the molecule's initial approach to the membrane surface, its potential insertion into the hydrophobic core, and its effect on membrane properties such as fluidity, thickness, and order. By observing these interactions over time, researchers can hypothesize about the mechanisms of antimicrobial action, such as the formation of pores or the destabilization of the membrane structure. Although specific MD studies focusing on the antimicrobial activity of this compound are not prominent in the literature, this computational approach holds significant potential for exploring and validating this possible biological function.

Solvation Effects and Environmental Behavior

Computational studies are crucial for understanding the environmental fate of this compound. Its behavior is largely governed by its physicochemical properties, which dictate its distribution and persistence in various environmental compartments.

The solvation and partitioning behavior of a chemical compound is largely indicated by its octanol-water partition coefficient (Log Kow or Log P) and water solubility. For this compound, these properties suggest moderate lipophilicity and low to moderate solubility in water. This implies a tendency to partition from water into organic matrices, such as soil organic matter and lipids in aquatic organisms.

The environmental behavior of this unsaturated alcohol is also significantly influenced by its atmospheric reactions. Studies using simulation chambers have determined the rate coefficients for the gas-phase reactions of this compound with key atmospheric oxidants like ozone (O₃) and hydroxyl radicals (OH). nih.gov The reaction with OH radicals is a primary degradation pathway in the troposphere. The rate coefficient for the reaction with O₃ was determined to be (3.8 ± 1.2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹, and with OH radicals, it was (1.0 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.gov These reaction rates indicate a relatively short atmospheric lifetime, suggesting the compound is unlikely to persist in the air or be transported over long distances.

While specific biodegradation studies for this compound are not extensively detailed in the available literature, data from the structurally similar ketone, 6-methyl-5-hepten-2-one (B42903), can provide some context. The ketone is considered readily biodegradable, with a 91% degradation over 28 days in a Manometric Respirometry Test (OECD 301F). oecd.org Given the presence of a secondary alcohol group, which can be a site for microbial oxidation, it is plausible that this compound also undergoes significant biodegradation in soil and water systems.

| Parameter | Value/Observation | Implication |

|---|---|---|

| Log P (Octanol/Water Partition Coefficient) | ~2.3 (Computed) | Moderate tendency to adsorb to organic matter in soil and bioaccumulate in organisms. |

| Water Solubility | Insoluble to slightly soluble | Limited distribution in aqueous systems; favors partitioning to other phases. |

| Atmospheric Reaction Rate (kOH) | (1.0 ± 0.3) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ nih.gov | Rapid degradation in the atmosphere via reaction with hydroxyl radicals. |

| Atmospheric Reaction Rate (kO₃) | (3.8 ± 1.2) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ nih.gov | Degradation via ozonolysis is another significant atmospheric removal process. |

| Biodegradation Potential | Predicted to be biodegradable | Likely to be broken down by microorganisms in soil and water, preventing long-term persistence. |

Chemoinformatics and QSAR Modeling for Biological Activity Prediction

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful in silico tools used to predict the biological activities of chemical compounds based on their molecular structure. researchgate.net These computational methods are instrumental in screening for potential therapeutic effects, understanding mechanisms of action, and assessing safety profiles, including for compounds like this compound.

Structure-Activity Relationships for Pheromonal Efficacy

This compound, also known as sulcatol, serves as a male-produced aggregation pheromone for the ambrosia beetle, Gnathotrichus sulcatus. nih.gov The pheromonal activity of sulcatol is a classic example of stereochemical specificity in chemical communication. The relationship between its molecular structure, specifically its chirality, and its biological function has been a subject of detailed study.

Computational and experimental analyses have revealed that neither the pure (R)-enantiomer nor the pure (S)-enantiomer is significantly attractive to the beetle on its own. nih.gov The biological activity is emergent, arising only when the two enantiomers are present in a specific ratio. The naturally occurring pheromone is a mixture of (R)- and (S)-sulcatol in a ratio of approximately 35:65. nih.gov This demonstrates a synergistic effect where the combination of stereoisomers is required to elicit the full behavioral response. This complex structure-activity relationship underscores the high degree of specificity of the beetle's olfactory receptors, which can distinguish not only between different chemical compounds but also between the different spatial arrangements of the same molecule.

| Compound/Mixture | Stereochemistry | Pheromonal Activity for G. sulcatus |

|---|---|---|

| (R)-(-)-6-Methyl-5-hepten-2-ol | Pure (R)-enantiomer | Inactive or very low activity. nih.gov |

| (S)-(+)-6-Methyl-5-hepten-2-ol | Pure (S)-enantiomer | Inactive or very low activity. nih.gov |

| (±)-6-Methyl-5-hepten-2-ol (Sulcatol) | Racemic mixture (specifically a 35:65 R/S ratio) | Biologically active as an aggregation pheromone. nih.gov |

Predicting Antimicrobial and Anti-inflammatory Potentials

While specific QSAR models exclusively developed for this compound's antimicrobial and anti-inflammatory activities are not prominent in the literature, its classification as a terpenoid alcohol places it in a chemical class with well-documented biological activities. QSAR studies on terpenoids for anti-inflammatory and antimicrobial effects are an active area of research. mdpi.comdntb.gov.ua

In silico prediction of these potentials for this compound would involve calculating a range of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, electronic properties, and lipophilicity.

Key Descriptors for Prediction:

Topological Descriptors: Encode information about molecular branching and connectivity.